molecular formula C4H3N5O2 B073675 8-Azaxanthine CAS No. 1468-26-4

8-Azaxanthine

Cat. No. B073675
CAS RN: 1468-26-4
M. Wt: 153.1 g/mol
InChI Key: KVGVQTOQSNJTJI-UHFFFAOYSA-N
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Description

8-Azaxanthine is a small molecule that belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring . The triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for 8-Azaxanthine were not found in the search results, it’s worth noting that chemical modification of natural nucleobases opens a new field in the search for effective antiviral and antitumor therapy . One of these chemical changes in the modification of the imidazole ring of purines leads to 8-azapurine .


Molecular Structure Analysis

The molecular formula of 8-Azaxanthine is C4H3N5O2 . It has an average mass of 153.099 Da and a monoisotopic mass of 153.028671 Da . The structure of 8-Azaxanthine has been determined by X-ray diffraction .

Scientific Research Applications

NMR Metabolic Profiling

  • Application : NMR metabolic profiling of Aspergillus nidulans uses 8-azaxanthine to monitor the activity of enzymes like urate oxidase and orotidine-5'-phosphate decarboxylase, demonstrating its role in inhibiting A. nidulans growth by inactivating urate oxidase (Forgue et al., 2006).

Fluorescence Emission Properties

  • Application : 8-Azaxanthine exhibits unique fluorescence emission properties useful for studying enzyme/ligand interactions. Its fluorescence assists in monitoring reactions with purine nucleoside phosphorylase II from E. coli (Wierzchowski et al., 2006).
  • Application : The fluorescence properties of 8-azaxanthine and its derivatives are significant in enzymatic, receptor binding, and nucleic acid systems, providing an excellent fluorescent probe for purine nucleoside phosphorylases (Mędza et al., 2009).

Spectroscopic Investigations

  • Application : The structure, spectral properties, and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline, and caffeine have been studied using quantum chemical methods, offering insights into their excited state geometries and absorption/emission spectra (Karthika et al., 2013).

Enzyme Inhibition Studies

  • Application : Azide inhibition of urate oxidase (UOX) is studied through crystallography, comparing with cyanide inhibition. 8-Azaxanthine is used in this research to understand the selectivity of enzyme sites towards azide inhibition (Gabison et al., 2014).

Excited-State Proton Transfer

  • Application : Kinetic analysis of 8-azaxanthine fluorescence is conducted using a super-continuum white laser, revealing insights into postulated excited-state proton transfer and phototautomerism in 8-azaxanthine and its derivatives (Wierzchowski & Smyk, 2020).

Cosmetic Applications

  • Application : 2-Aza-8-oxohypoxanthine (AOH) is studied for its efficacy on human skin, showing its potential as a cosmetic agent with a skin barrier function against water loss (Aoshima et al., 2021).

High Hydrostatic Pressure Studies

  • Application : The stability of urate oxidase in complex with 8-azaxanthine is studied under high hydrostatic pressure, revealing new insights into ligand saturation of protein-ligand complexes (Prangé et al., 2022).

Neutron/X-ray Crystal Structure Analysis

  • Application : The neutron/X-ray crystallographic structure of urate oxidase in complex with 8-azaxanthine is analyzed to provide insights into the hydration step of catalysis (McGregor et al., 2021).

properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVQTOQSNJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862673
Record name 8-Azaxanthine
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Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaxanthine

CAS RN

1468-26-4
Record name 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Record name 8-Azaxanthine
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Record name 8-azaxanthine
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Record name 8-AZAXANTHINE
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Record name 8-Azaxanthine
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Record name 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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